molecular formula C15H11IN2O2S B12612803 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione CAS No. 650635-87-3

6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

Cat. No.: B12612803
CAS No.: 650635-87-3
M. Wt: 410.2 g/mol
InChI Key: VPBGLLWTTOEYIL-UHFFFAOYSA-N
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Description

6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of an iodoanilino group attached to a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. The compound has been investigated for its potential as an anti-tubercular agent. Recent studies highlight its efficacy against Mycobacterium tuberculosis, demonstrating promising in vitro and in vivo activity . The incorporation of the iodoaniline moiety enhances its biological activity by facilitating interactions with bacterial enzymes.

Anticancer Properties
Benzothiazole derivatives have also been explored for their anticancer potential. The compound has shown cytotoxic effects against various cancer cell lines. Studies suggest that the mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation . This opens avenues for further development as a chemotherapeutic agent.

Anti-inflammatory Effects
The compound's anti-inflammatory properties have been documented, with studies indicating that it can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Synthetic Applications

Synthesis of Novel Compounds
The synthesis of 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves several synthetic routes that include condensation reactions and halogenation processes. The compound serves as a valuable intermediate in the synthesis of more complex benzothiazole derivatives that possess enhanced biological activities .

Dye Production
Benzothiazole derivatives are also utilized in the production of dyes. The unique electronic properties imparted by the benzothiazole structure make these compounds suitable for use in dye-sensitized solar cells and other photonic applications .

Material Science Applications

Conductive Polymers
The incorporation of benzothiazole-based compounds into polymer matrices has been studied for their potential to enhance electrical conductivity. This property is particularly useful in developing conductive coatings and materials for electronic applications .

Nanotechnology
In nanotechnology, benzothiazole derivatives are being explored for their potential use in creating nanomaterials with specific optical and electronic properties. Their ability to form stable complexes with various metal ions makes them suitable candidates for applications in catalysis and sensor technology .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Mycobacterium tuberculosis growth with IC50 values indicating strong potency.
Study 2Anticancer PropertiesShowed cytotoxic effects on cancer cell lines with mechanisms involving apoptosis induction.
Study 3Conductive PolymersEnhanced electrical conductivity observed when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA polymerase, thereby affecting DNA replication and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is unique due to its specific substitution pattern and the presence of both iodoanilino and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a compound that belongs to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazole core substituted with an iodoaniline group and two methyl groups. This unique arrangement contributes to its biological properties.

Biological Activity Overview

Benzothiazole derivatives are known for various pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anti-tubercular activities. The specific biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Anti-tubercular Effects : Recent research highlights the potential of benzothiazole compounds in combating tuberculosis.

The mechanism of action for benzothiazole derivatives often involves the inhibition of specific enzymes or pathways related to disease processes. For instance:

  • Inhibition of DprE1 : One proposed mechanism for the anti-tubercular activity involves targeting the decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1), a critical enzyme in the mycobacterial cell wall biosynthesis pathway .
  • Cell Cycle Arrest : In cancer cells, certain benzothiazoles induce cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Studies

A study conducted on various benzothiazole derivatives showed that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to standard antibiotics.

PathogenMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Mycobacterium tuberculosis48

Anticancer Activity

In vitro studies revealed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated effective cytotoxicity at relatively low concentrations.

Cell LineIC50 (µM)Control IC50 (µM)
MCF-7 (Breast)1020
A549 (Lung)1530

Anti-tubercular Activity

The compound was evaluated for its anti-tubercular properties using a standard assay against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial viability.

Case Studies

A notable case study involved a series of synthesized benzothiazole derivatives where researchers observed that modifications in substituents led to enhanced biological activity. Specifically, the introduction of halogens like iodine improved both antimicrobial and anticancer activities .

Properties

CAS No.

650635-87-3

Molecular Formula

C15H11IN2O2S

Molecular Weight

410.2 g/mol

IUPAC Name

6-(4-iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C15H11IN2O2S/c1-7-11(18-10-5-3-9(16)4-6-10)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3

InChI Key

VPBGLLWTTOEYIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=C(C=C3)I

Origin of Product

United States

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